2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
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Overview
Description
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a complex organic compound that features a pyrrolidinone ring, a sulfonamide group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic substitution reaction, where the pyrrolidinone derivative reacts with a halogenated benzene compound.
Introduction of the Sulfonamide Group: The sulfonamide group is added through a reaction with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated benzene compounds in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole also contain the sulfonamide group.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)15-12-5-3-6-13(9-12)16-8-4-7-14(16)17/h3,5-6,9,11,15H,4,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRIEMTZWLINGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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